molecular formula C9H13N3O4 B1435296 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2060044-01-9

1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1435296
M. Wt: 227.22 g/mol
InChI Key: IDSLWWYZOCVGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of 1H-1,2,3-triazole, which is a type of heterocyclic compound. The tert-butoxy and carboxylic acid groups suggest that it might have interesting reactivity .


Molecular Structure Analysis

The compound likely has a planar triazole ring, with the tert-butoxy and carboxylic acid groups adding steric bulk and polarity, respectively .


Chemical Reactions Analysis

The presence of a carboxylic acid group means this compound could undergo typical acid-base reactions. The tert-butoxy group might make it a candidate for reactions involving leaving groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The carboxylic acid could form hydrogen bonds, affecting its solubility and boiling point. The tert-butoxy group is quite bulky, which could influence its reactivity .

Scientific Research Applications

Triazole Derivatives in Drug Synthesis and Biological Activity

Triazole Compounds as a Basis for Drug Development : Triazole rings are integral to various drugs due to their diverse biological activities. Research has highlighted the synthesis and applications of novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market has spurred interest in developing new synthesis methods and evaluating biological activities for potential therapeutic uses (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties : The synthetic versatility of 1,2,3-triazoles, facilitated by the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone in drug discovery and material science. This click chemistry approach allows for the creation of 1,4-disubstituted 1,2,3-triazoles, showcasing a broad spectrum of biological activities and underlying the importance of triazoles in creating novel therapeutic agents (Kaushik et al., 2019).

Antibacterial Activity : Triazole-containing hybrids have been evaluated for their antibacterial activity against Staphylococcus aureus, demonstrating the potential for dual or multiple mechanisms of action. This underscores the relevance of triazole derivatives in addressing antibiotic resistance and treating bacterial infections (Li & Zhang, 2021).

Material Science and Industrial Applications

Corrosion Inhibitors : 1,2,3-Triazole derivatives, especially 1,4-disubstituted triazoles, have shown efficiency as corrosion inhibitors for various metals in aggressive media. Their stability, non-toxic nature, and environmental friendliness make them ideal candidates for protecting metals and alloys, highlighting the industrial applications of triazole derivatives beyond pharmaceuticals (Hrimla et al., 2021).

Polymeric Membranes and Conductivity : Research into polymeric membranes based on 1H-1,2,4-triazole has shown promise for fuel cell applications. These materials improve thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, showcasing the potential of triazole derivatives in the development of high-performance, heat-resistant proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. The MSDS for similar compounds suggest that they may be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could explore its reactivity, potential applications, and safety profile .

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLWWYZOCVGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.